依布替尼

描述

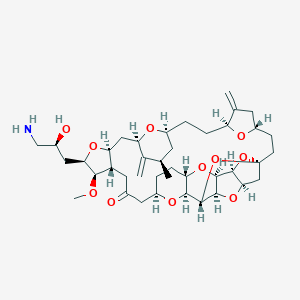

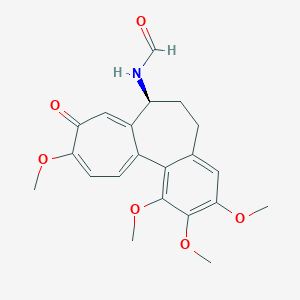

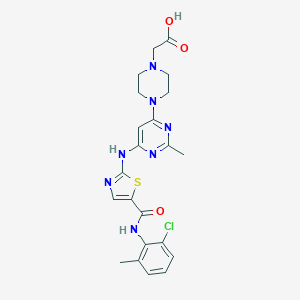

Eribulin is a synthetic analog of the marine natural product halichondrin B, which was originally isolated from the sea sponge Halichondria okadai. It is primarily used as an anti-cancer medication, particularly for the treatment of metastatic breast cancer and liposarcoma. Eribulin functions as a microtubule dynamics inhibitor, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis .

科学研究应用

Eribulin has a wide range of scientific research applications:

Chemistry: Eribulin serves as a model compound for studying complex natural product synthesis and the development of synthetic methodologies.

Biology: It is used to study microtubule dynamics and the mechanisms of cell division.

Medicine: Eribulin is primarily used in the treatment of metastatic breast cancer and liposarcoma. .

作用机制

Target of Action

Eribulin primarily targets microtubules, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Eribulin interacts with its targets, the microtubules, by inhibiting their growth phase without affecting the shortening phase . This unique interaction leads to the sequestration of tubulin, the building block of microtubules, into nonproductive aggregates . As a result, the normal dynamics of microtubule assembly and disassembly are disrupted, leading to a blockage of the cell cycle at the G2/M phase, disruption of mitotic spindles, and ultimately, apoptotic cell death after prolonged mitotic blockage .

Biochemical Pathways

Eribulin’s action on microtubules affects several downstream biochemical pathways. It has been shown to induce DNA damage and apoptosis markers . Furthermore, eribulin has been found to activate the cGAS-STING pathway via the accumulation of mitochondrial DNA in the cytoplasm . This activation of innate immune signaling is independent of its antimitotic or cytotoxic effects .

Pharmacokinetics

Eribulin’s pharmacokinetics reveal that it is eliminated primarily in feces unchanged . The volume of distribution ranges from 43 L/m2 to 114 L/m2, and it exhibits protein binding of 49 to 65% . Eribulin is negligibly metabolized by CYP3A4 in vitro . In patients with moderate or severe renal impairment, a dose reduction to 1.1 mg/m2 is recommended to achieve the same exposure as 1.4 mg/m2 in those with normal renal function .

Result of Action

The molecular and cellular effects of eribulin’s action include reduced cell viability and clonogenicity, promotion of apoptosis, and cell cycle arrest . Eribulin induces DNA damage and apoptosis markers, suggesting its role in promoting cell death . Interestingly, the effects of eribulin on normal leukocytes are minimal, suggesting its selectivity for malignant blood cells .

Action Environment

Additionally, the expression and activation of MDR1, PI3K/AKT, and NFκB-related targets may influence the response to eribulin

生化分析

Biochemical Properties

Eribulin has potent microtubule-depolymerizing activities and properties that distinguish it from other microtubule-targeting agents . It has unique effects on tubulin binding that result in distinct microtubule-dependent events and antitumor actions .

Cellular Effects

Eribulin has distinct and unexpected effects in the clinic . It has unique effects on peripheral nerves, angiogenesis, vascular remodeling, and epithelial-to-mesenchymal transition .

Molecular Mechanism

Eribulin exerts its effects at the molecular level through potent microtubule-depolymerizing activities . It has unique effects on tubulin binding that result in distinct microtubule-dependent events and antitumor actions .

Temporal Effects in Laboratory Settings

Eribulin induces greater microtubule-stabilizing effects than other MTAs . Over time, the specific biochemical effects of Eribulin may underlie its unique effects on peripheral nerves, angiogenesis, vascular remodeling, and EMT .

Metabolic Pathways

Eribulin’s anti-tumor activity is widely accepted as deriving from its ability to alter the normal regulatory mechanisms controlling microtubule dynamics and microtubule-based transport that are required for cell survival .

Transport and Distribution

Eribulin’s distribution within cells and tissues is yet to be fully understood. It is known that it has a significant impact on microtubule dynamics, which play a crucial role in intracellular transport .

Subcellular Localization

Eribulin’s subcellular localization is closely tied to its interaction with microtubules . As a microtubule-depolymerizing agent, it is expected to localize to areas of the cell where microtubules are abundant .

准备方法

The synthesis of eribulin is highly complex due to its intricate structure, which includes 19 chiral centers. The synthetic route involves the assembly of three main fragments: A (C27-C35), B (C14-C26), and C (C1-C13). These fragments are synthesized separately and then coupled together through a series of reactions, including aldol reactions, epoxidations, and cyclizations .

Industrial Production Methods: Industrial production of eribulin involves optimizing the synthetic route to improve yield and purity. This includes the use of biphenyl sulfuryl diethyl phosphate to replace phenyl diethyl phosphate, which enhances the yield of intermediates and simplifies post-reaction treatment . Additionally, purification processes are employed to ensure the final product is free from impurities .

化学反应分析

Eribulin undergoes various chemical reactions, including:

Oxidation: Eribulin can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups within eribulin, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different substituents into the eribulin molecule, which can be used to create analogs with varying activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

相似化合物的比较

Eribulin is unique among microtubule-targeting agents due to its specific mechanism of action and its origin from a marine natural product. Similar compounds include:

Paclitaxel: Another microtubule-targeting agent that stabilizes microtubules rather than inhibiting their growth.

Vinblastine: A microtubule-destabilizing agent with a different binding site on tubulin.

Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties.

Eribulin’s distinct mechanism of action and its ability to improve overall survival in specific patient subgroups highlight its uniqueness among these compounds .

属性

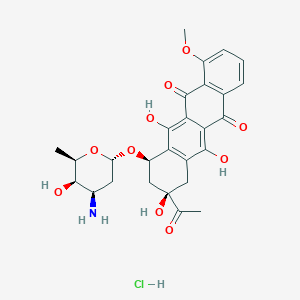

IUPAC Name |

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVPOGXISZXJD-JBQZKEIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H59NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101009321 | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eribulin inhibits the growth phase of microtubules without affecting the shortening phase and sequesters tubulin into nonproductive aggregates. Eribulin exerts its effects via a tubulin-based antimitotic mechanism leading to G2/M cell-cycle block, disruption of mitotic spindles, and, ultimately, apoptotic cell death after prolonged mitotic blockage. [FDA] | |

| Record name | Eribulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

253128-41-5 | |

| Record name | Eribulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253128-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253128415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eribulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eribulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101009321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERIBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR24G6354G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is eribulin's mechanism of action?

A1: Eribulin mesylate binds to microtubules, specifically to the growing plus ends, disrupting their dynamics. [] Unlike taxanes, which stabilize microtubules, eribulin suppresses microtubule growth and induces apoptosis by sequestering tubulin into nonfunctional aggregates. [, ] This distinct mechanism leads to cell cycle arrest at the G2-M phase. [, ]

Q2: How does eribulin's mechanism affect tumor growth?

A2: By inhibiting microtubule dynamics, eribulin disrupts critical cellular processes like mitosis, impairing tumor cell proliferation and ultimately leading to cell death. []

Q3: Does eribulin affect other cellular processes besides microtubule dynamics?

A3: Research suggests that eribulin may also influence vascular remodeling, angiogenesis, and the epithelial-to-mesenchymal transition (EMT) in certain cancers. [, ] This multi-faceted activity distinguishes eribulin from other microtubule-targeting agents. [, ]

Q4: What cancers has eribulin shown efficacy against in clinical trials?

A4: Eribulin mesylate is approved for treating patients with metastatic breast cancer and liposarcoma who have received prior chemotherapy, including anthracyclines and taxanes. [, , ] Clinical trials demonstrated a significant overall survival benefit compared to other treatment options in these patient populations. [, , , ]

Q5: How effective is eribulin as a first-line treatment for advanced breast cancer?

A5: While primarily used in later treatment lines, emerging research from real-world studies in China suggests eribulin may hold promise as a first-line treatment option, particularly in combination with other agents. [, ] Further clinical trials are necessary to confirm these findings.

Q6: Does eribulin benefit specific breast cancer subtypes?

A6: Pooled analyses of clinical trials indicate that eribulin provides an overall survival benefit across various breast cancer subtypes, including HER2-negative and triple-negative breast cancer. [, ]

Q7: What factors might predict a better response to eribulin therapy?

A7: Research suggests that absolute lymphocyte count (ALC) at baseline may be a potential predictor for improved overall survival in patients receiving eribulin. [] Other factors like tumor characteristics, prior treatment history, and potential biomarkers are under investigation. [, , , ]

Q8: Does eribulin induce an immune response within the tumor microenvironment?

A8: Preclinical studies have shown that eribulin can alter immune homeostasis, particularly in the spleen of tumor-bearing mice. [] It has also demonstrated an inhibitory effect on the proliferation of M2 tumor-associated macrophages. [] Further research is needed to understand the clinical implications of these findings.

Q9: Does resistance to eribulin develop? If so, what are the mechanisms?

A9: Like many cancer therapies, resistance to eribulin can emerge. [] The mechanisms of resistance are not fully understood, but ongoing research is exploring potential factors, including alterations in microtubule dynamics, drug efflux pumps, and the tumor microenvironment. [, ]

Q10: What research is being conducted to overcome eribulin resistance?

A10: Preclinical studies are investigating drug combinations that may enhance eribulin's efficacy or overcome resistance. [, ] For instance, combining eribulin with an EZH2 inhibitor showed promising results in reversing eribulin resistance in TNBC patient-derived xenograft (PDX) models. [] Additionally, combining eribulin with other microtubule-targeting agents, like paclitaxel, has shown synergistic effects in some TNBC cell lines, warranting further clinical investigation. []

Q11: What is the general safety profile of eribulin?

A11: Eribulin has a manageable safety profile. [] The most common adverse events observed in clinical trials were hematological toxicities, particularly neutropenia, leukopenia, and anemia. [, ] Peripheral neuropathy, a common side effect of taxanes, was reported less frequently with eribulin. []

Q12: Is it safe to administer eribulin concomitantly with palliative radiotherapy?

A12: Clinical experience suggests that combining eribulin with palliative radiotherapy, even in heavily pretreated patients with poor performance status, is feasible and well-tolerated. [] No significant increase in toxicity was observed, and treatment adjustments were rarely required. []

Q13: How is eribulin metabolized and excreted?

A13: Eribulin is primarily metabolized in the liver via CYP3A4, and its metabolites are mainly excreted in the feces. [, ]

Q14: What is the impact of hepatic impairment on eribulin exposure?

A14: Hepatic impairment can significantly affect eribulin pharmacokinetics. [] Studies show that patients with moderate hepatic impairment experience increased eribulin exposure compared to those with normal liver function. [] Dose adjustments are necessary for patients with moderate hepatic impairment to avoid potential toxicity. []

Q15: What are the ongoing areas of research for eribulin?

A15: Current research focuses on optimizing eribulin therapy by:

- Identifying predictive biomarkers for response and toxicity. []

- Investigating novel drug combinations to enhance efficacy and overcome resistance. [, , ]

- Developing new formulations to improve drug delivery and potentially enable oral administration. []

- Exploring eribulin's potential in other cancer types. [, ]

Q16: What is the significance of developing an oral formulation of eribulin?

A16: An oral formulation of eribulin, like the one under development (Eribulin ORA), could potentially offer several advantages, including patient convenience, improved adherence to therapy, and potentially a wider therapeutic index. [] This development could broaden the clinical application of eribulin and improve treatment options for patients.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)